molecular formula C17H20N2O6 B2629095 ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate CAS No. 859858-05-2

ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2629095
CAS No.: 859858-05-2
M. Wt: 348.355
InChI Key: WMVRWIQWDMOQTG-UHFFFAOYSA-N
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Description

Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a synthetic small molecule featuring a coumarin core (7,8-dihydroxy-2-oxo-2H-chromene) linked via a methyl group to a piperazine ring, which is further substituted with an ethyl carboxylate group. The coumarin moiety is notable for its antioxidant and anti-inflammatory properties, while the piperazine-carboxylate backbone enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-[(7,8-dihydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6/c1-2-24-17(23)19-7-5-18(6-8-19)10-11-9-14(21)25-16-12(11)3-4-13(20)15(16)22/h3-4,9,20,22H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRWIQWDMOQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate has a complex structure characterized by a piperazine ring and a chromenone moiety. The chromenone structure is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Various derivatives of the compound have been synthesized to evaluate their antimicrobial properties. Studies indicate that modifications to the chromenone structure can enhance antibacterial and antifungal activities. For instance, derivatives synthesized through hydrazinolysis have shown promising results against specific bacterial strains .
  • Anti-inflammatory Effects
    • Research has demonstrated that compounds related to this compound exhibit significant anti-inflammatory effects. A study highlighted the efficacy of umbelliferone (a related compound) in reducing edema in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antioxidant Properties
    • The antioxidant capacity of this compound has been explored due to its ability to scavenge free radicals. This property is vital for developing drugs aimed at mitigating oxidative stress-related diseases.

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been investigated for its potential to inhibit specific enzymes linked to disease pathways. For example, some derivatives have shown inhibitory effects on enzymes involved in cancer progression, making them candidates for anticancer drug development.
  • Transdermal Drug Delivery
    • Recent advancements have focused on enhancing the transdermal delivery of compounds like umbelliferone through novel formulations. This approach aims to improve bioavailability and therapeutic efficacy .

Case Studies

StudyFocusFindings
Synthesis and Antimicrobial Activity Derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acidIdentified several derivatives with enhanced antimicrobial activity against Gram-positive bacteria .
Anti-inflammatory Efficacy Umbelliferone-loaded matrix filmsDemonstrated significant edema inhibition in carrageenan-induced rat models .
Enzyme Inhibition Evaluation of enzyme inhibitorsSome derivatives exhibited potent inhibition against cancer-related enzymes .

Mechanism of Action

The mechanism of action of ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of ethyl piperazine-1-carboxylate derivatives, which are structurally diverse due to variations in substituents attached to the piperazine ring. Below is a detailed comparison with key analogs:

Substituent Variations and Molecular Features

Compound Name Core Substituent on Piperazine Key Functional Groups Molecular Weight (g/mol) Biological Activity (Inferred/Reported) Reference
Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate (Target Compound) Coumarin (7,8-dihydroxy-2-oxo-2H-chromene) Dihydroxy coumarin, ethyl ester ~378.35* Antioxidant, potential anti-inflammatory N/A (Inferred)
Ethyl 4-(4-methyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-1-piperazinecarboxylate Tetrahydroquinazoline Quinazolinone, methyl group 331.37 Enzyme inhibition (e.g., kinase targets)
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate Quinazoline-sulfanylidene Bromophenyl, sulfanylidene, quinazoline ~532.40* Anticancer, kinase modulation
Ethyl 4-[(3-adamantan-1-yl)-4-ethyl-5-thioxo-triazolylmethyl]piperazine-1-carboxylate Adamantane-linked 1,2,4-triazole Adamantane, thioxo-triazole ~489.60* Hypoglycemic, 11β-HSD1 inhibition
Ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate Phenylacetyl Phenylamino, acetyl 367.43 Neuroprotective, receptor binding

*Calculated based on molecular formula.

Key Observations:
  • Coumarin vs. Quinazoline/Triazole Cores: The target compound’s coumarin group may confer antioxidant activity due to its polyphenolic structure, whereas quinazoline derivatives (e.g., ) often target enzymatic pathways (e.g., kinase inhibition). Adamantane-triazole hybrids () show hypoglycemic effects via 11β-HSD1 interaction .
  • Ester Linkage Stability : Ethyl carboxylate esters (common in all compounds) are prone to hydrolysis in acidic conditions, as seen in , where tert-butyl analogs degraded in simulated gastric fluid . The target compound’s coumarin dihydroxy groups may further influence solubility and degradation kinetics.

Stability and Pharmacokinetics

  • Acidic Degradation : Piperazine-carboxylate esters with bulky substituents (e.g., tert-butyl in ) degrade in gastric fluid, suggesting the target compound may require enteric coating for oral delivery .
  • Solubility : The ethyl carboxylate group enhances water solubility compared to unsubstituted piperazines, though dihydroxy coumarin may reduce logP values.

Biological Activity

Ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate is a compound that exhibits significant biological activity, primarily attributed to its structural components, which include a piperazine moiety and a chromene derivative. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₂O₆
  • Molar Mass : 264.23 g/mol
  • CAS Number : 854045-68-4

This compound is categorized within the class of coumarins, known for their diverse pharmacological activities.

Antioxidant Activity

Research indicates that coumarin derivatives, including this compound, possess potent antioxidant properties. The presence of hydroxyl groups in the chromene structure enhances its ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that compounds with similar structures can significantly reduce oxidative damage in various biological models .

Anticancer Properties

Coumarin derivatives are extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa25Apoptosis induction
Compound BMCF-730Cell cycle arrest
Ethyl 4-[(7,8-dihydroxy...A54922Caspase activation

Neuroprotective Effects

The compound's neuroprotective properties have been explored in models of neurodegenerative diseases. It has been shown to inhibit neuroinflammation and protect neuronal cells from apoptosis induced by neurotoxic agents . This suggests potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the chromene structure donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Caspase Activation : The compound promotes apoptosis in cancer cells by activating caspases, which are critical for the execution phase of cell apoptosis.
  • Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

  • Study on Antioxidant Activity : A study demonstrated that ethyl 4-[(7,8-dihydroxy... exhibited a significant reduction in lipid peroxidation levels in rat liver homogenates, indicating strong antioxidant activity .
  • Cancer Cell Study : In a comparative analysis with known anticancer agents, this compound showed a lower IC50 value against A549 lung cancer cells than traditional chemotherapeutics, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic strategies are recommended for preparing ethyl 4-[(7,8-dihydroxy-2-oxo-2H-chromen-4-yl)methyl]piperazine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves coupling the chromene moiety (7,8-dihydroxy-2-oxo-2H-chromen-4-yl) with a piperazine-carboxylate backbone. A plausible route includes:
  • Step 1 : Functionalization of the chromene core at the 4-position via alkylation or Mannich reaction to introduce a methyl-piperazine intermediate.
  • Step 2 : Esterification of the piperazine nitrogen using ethyl chloroformate under inert conditions.
  • Step 3 : Purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) and characterization by 1H^1H/13C^{13}C NMR and HRMS.
    For analogous piperazine derivatives, yields range from 20–35% depending on reaction optimization (e.g., temperature, catalyst selection) .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Use a mobile phase of methanol/water/0.2 M NaH2_2PO4_4/0.4 M tetrabutylammonium hydroxide (5:1:2:3) adjusted to pH 5.5 for optimal separation .
  • NMR : Compare 1H^1H and 13C^{13}C spectra with theoretical predictions (DFT calculations) to confirm substituent positions and stereochemistry.
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement can resolve ambiguities in bond lengths/angles .

Q. What safety protocols are critical for handling piperazine derivatives like this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol protection .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) to minimize hazardous reactions .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in molecular geometry predictions?

  • Methodological Answer :
  • Software Tools : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. For example, bond angles deviating >5° from DFT models may indicate incorrect torsional assignments .
  • Validation : Apply the IUCr checkCIF tool to identify outliers in displacement parameters or bond distances, which may suggest twinning or disorder .

Q. What experimental approaches optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :
  • Reaction Optimization :
ParameterImpact on YieldExample Adjustment
TemperatureHigher temps may degrade sensitive chromene moietiesUse 0–5°C for alkylation steps
CatalystPd(OAc)2_2 vs. CuI for coupling efficiencyScreen catalysts via DoE (Design of Experiments)
SolventPolar aprotic solvents (DMF) improve solubilitySubstitute DMF with acetonitrile for greener chemistry
  • In-situ Monitoring : Use TLC (Rf_f = 0.3 in ethyl acetate/hexane) to track intermediate formation .

Q. How do researchers address conflicting spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1H^1H NMR shifts with DFT-calculated chemical shifts (Gaussian 09, B3LYP/6-31G* basis set). Discrepancies >0.5 ppm may indicate tautomerism or solvent effects.
  • Dynamic Effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., piperazine ring puckering) .

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